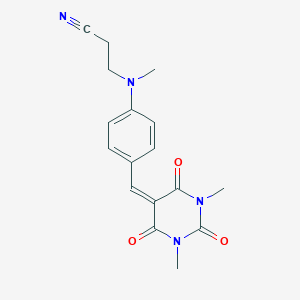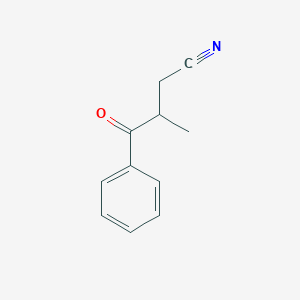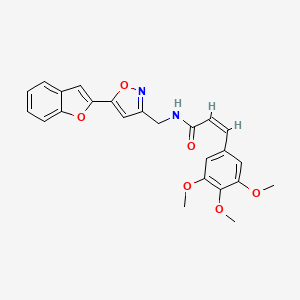![molecular formula C15H22N4O3S B2369198 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea CAS No. 1903164-51-1](/img/structure/B2369198.png)
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is a compound with a complex chemical structure that blends elements of organic and medicinal chemistry. This compound’s unique structure comprises multiple functional groups, making it versatile for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea can be approached through several synthetic routes. A common route involves the condensation of ethoxypropylamine with a thieno[2,3-d]pyrimidinone derivative, followed by the subsequent addition of an alkylating agent to form the urea linkage.
Industrial Production Methods
In industrial settings, this compound is typically produced through a multi-step synthesis process, involving high-pressure reactors and precise temperature controls to ensure the purity and yield of the final product. Industrial synthesis often requires rigorous quality control measures to maintain consistency.
化学反応の分析
Types of Reactions It Undergoes
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or alcohol derivatives.
Substitution: The ethoxypropyl group can be substituted by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Typical reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions often involve solvents like dimethyl sulfoxide or acetonitrile at controlled temperatures.
Major Products Formed
The major products formed from the chemical reactions of this compound include sulfoxides, sulfones, thioethers, and various substituted derivatives.
科学的研究の応用
Chemistry
In the field of chemistry, this compound is used as a precursor in the synthesis of other complex molecules, serving as a valuable intermediate in organic synthesis.
Biology
In biology, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea is studied for its potential interactions with biological macromolecules, providing insights into its biochemical pathways.
Medicine
Medically, this compound is being explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. Its ability to modulate specific biological targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the manufacturing of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound's structure allows it to bind to active sites, altering biochemical pathways and eliciting desired biological responses.
類似化合物との比較
Similar Compounds
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxopyrrolidin-3-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea
1-(3-ethoxypropyl)-3-(2-(2-ethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea
Highlighting Uniqueness
Compared to these similar compounds, 1-(3-ethoxypropyl)-3-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)urea stands out due to its specific substitution pattern and the presence of the ethoxypropyl group, which confers distinct chemical and biological properties. This uniqueness makes it particularly valuable in specialized research and industrial applications.
特性
IUPAC Name |
1-(3-ethoxypropyl)-3-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-22-9-4-6-16-15(21)17-7-8-19-11(2)18-13-12(14(19)20)5-10-23-13/h5,10H,3-4,6-9H2,1-2H3,(H2,16,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBUWPKRCKKACS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)NCCN1C(=NC2=C(C1=O)C=CS2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide hydrochloride](/img/structure/B2369116.png)

![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2-methylpiperidin-1-yl)ethanone](/img/structure/B2369123.png)


![(1R,5S)-N-(4-chlorobenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2369126.png)

![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)



![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
